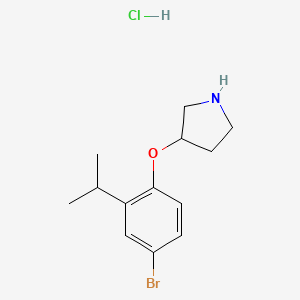
3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO . It has an average mass of 320.653 Da and a mono-isotopic mass of 319.033844 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted at the 4-position with a bromine atom and at the 2-position with an isopropyl group .Wissenschaftliche Forschungsanwendungen
Synthesis in Organic Chemistry
- The compound is a component in the synthesis of complex organic molecules, such as variolin B and deoxyvariolin B. These syntheses involve palladium-mediated functionalization in a multi-step process to create complex alkaloids (Baeza et al., 2010).
- It's used in the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, which have potential applications in learning and memory processes (Pinza & Pifferi, 1978).
- The compound serves as a substrate in the creation of novel 4-Pyrrolidin-3-cyanopyridine derivatives, which have demonstrated antibacterial activity (Bogdanowicz et al., 2013).
Pharmaceutical and Medicinal Chemistry
- It is used in the development of new pharmaceutical compounds, particularly in synthesizing derivatives with potential antineoplastic and antimicrobial properties (El-Dine et al., 1991).
- In the synthesis of cyclic GABA-GABOB analogues, it contributes to the development of compounds that might influence learning and memory processes (Pinza & Pifferi, 1978).
Heterocyclic Chemistry
- Its use in heterocyclic chemistry is significant, with applications in synthesizing various pyrrolidine derivatives, which are important in creating biologically active molecules (Zhao et al., 1993).
Eigenschaften
IUPAC Name |
3-(4-bromo-2-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-9(2)12-7-10(14)3-4-13(12)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZNMKLGPSADOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


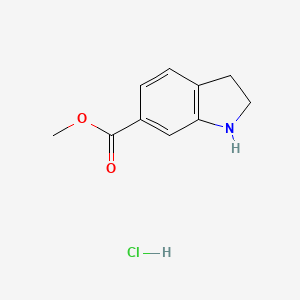
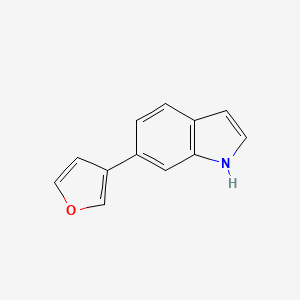
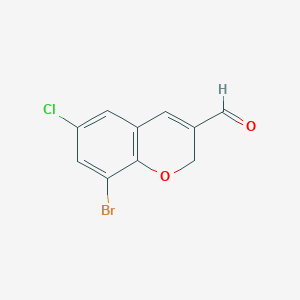
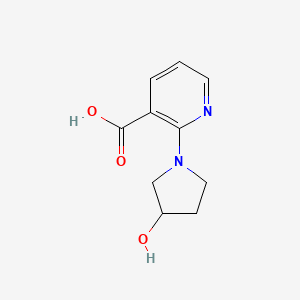
![2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441101.png)
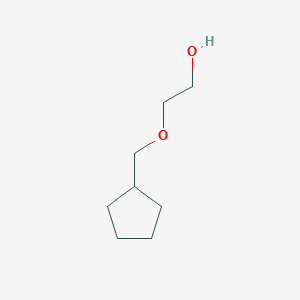

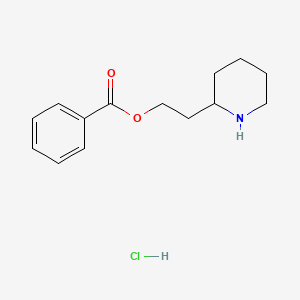

![2-[(3-Hydroxypropyl)amino]isonicotinic acid](/img/structure/B1441111.png)
![2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441112.png)
![2-[(2-Hydroxyethyl)amino]nicotinic acid](/img/structure/B1441114.png)
![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441115.png)
![2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol](/img/structure/B1441117.png)
